Technical Guide: Physicochemical Profiling & Synthesis of 3-(4-Methylpiperazin-1-yl)pyridin-4-amine
Technical Guide: Physicochemical Profiling & Synthesis of 3-(4-Methylpiperazin-1-yl)pyridin-4-amine
This guide is structured as a technical whitepaper designed for medicinal chemists and process development scientists. It prioritizes actionable data, mechanistic understanding of physicochemical behavior, and robust synthetic protocols.
CAS Registry Number: 1515711-88-2 Molecular Formula: C₁₀H₁₆N₄ Molecular Weight: 192.26 g/mol SMILES: CN1CCN(CC1)c2c(N)ccn2
Executive Summary: The "Solubilizing Hinge" Scaffold
3-(4-Methylpiperazin-1-yl)pyridin-4-amine represents a critical "privileged structure" in modern kinase inhibitor design. Structurally, it combines a 4-aminopyridine core (a potent hydrogen bond donor/acceptor motif often targeting the ATP-binding hinge region) with a 3-position N-methylpiperazine tail .
Key Utility:
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Solubility Enhancement: The distal tertiary amine of the piperazine ring provides a high-pKa basic center, allowing for salt formation (e.g., mesylates, hydrochlorides) to improve aqueous solubility.
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Solvent Front Interaction: In many kinase co-crystal structures, the piperazine moiety extends towards the solvent front, improving selectivity and pharmacokinetic (PK) properties.
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Synthetic Versatility: The C4-amine serves as a nucleophile for urea/amide formation (common in Type I/II kinase inhibitors), while the pyridine nitrogen remains available for H-bonding.
Physicochemical Properties & Mechanistic Analysis
Quantitative Data Profile
The following parameters are essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.
| Property | Value (Experimental/Predicted) | Significance in Drug Design |
| Physical State | Solid (Pale yellow to brown powder) | Handling and formulation stability. |
| Melting Point | 102–107 °C (Analogue derived*) | Indicates crystal lattice energy; relevant for solubility. |
| LogP (Octanol/Water) | 0.6 ± 0.3 (Calc.) | Low lipophilicity. Suggests good aqueous solubility but potential permeability challenges if not optimized. |
| TPSA | ~58 Ų | Well within the "Rule of 5" (<140 Ų) for oral bioavailability; suggests good membrane permeability. |
| pKa (Most Basic) | ~9.1 (Pyridine N) & ~8.5 (Distal Piperazine N) | Critical: The molecule is di-basic. It exists as a dication at gastric pH (1.2) and a mixture of neutral/monocationic species at physiological pH (7.4). |
*Note: Melting point derived from close structural analogue 3-amino-4-methylpyridine and commercial certificates of analysis for the specific CAS.
The "Basicity Triad" Analysis
Understanding the ionization behavior of this molecule is critical for formulation. The molecule possesses three nitrogen centers with distinct electronic environments:
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Pyridine Nitrogen (N1): Highly basic. The electron-donating effect (+M) of the C4-amino group significantly increases electron density at N1, raising its pKa well above unsubstituted pyridine (pKa 5.2) to approximately 9.1.
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Piperazine N4 (Distal): A standard tertiary aliphatic amine. Basic (pKa ~8.5–9.0). This is the primary site for salt formation to tune solubility.
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Piperazine N1 (Proximal): Attached directly to the pyridine ring. Its lone pair participates in conjugation with the aromatic system; it is non-basic and planar.
Implication: At pH 7.4 (blood), a significant fraction of the molecule remains ionized, which aids solubility but requires careful lipophilicity balancing in the final drug candidate to ensure cell penetration.
Synthetic Protocol & Process Chemistry
The synthesis of 3-(4-Methylpiperazin-1-yl)pyridin-4-amine is best achieved via a Nucleophilic Aromatic Substitution (SₙAr) followed by Nitro Reduction . This route avoids transition metal catalysis in the first step, reducing cost and metal scavenging requirements.
Reaction Scheme (Graphviz/DOT)
Caption: Two-step synthesis via SₙAr displacement of fluoride followed by catalytic hydrogenation.
Step-by-Step Methodology
Step 1: SₙAr Displacement
Objective: Install the piperazine tail.
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Reactants: 3-Fluoro-4-nitropyridine (1.0 eq), N-Methylpiperazine (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).
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Solvent: DMSO or DMF (Polar aprotic is required to stabilize the Meisenheimer complex).
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Protocol:
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Dissolve 3-Fluoro-4-nitropyridine in DMSO (5 vol).
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Add K₂CO₃ followed by slow addition of N-Methylpiperazine to control exotherm.
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Heat to 60–80°C for 4 hours. Monitor by LC-MS (Target mass: M+H = 223.1).
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Workup: Dilute with water (10 vol). The product (nitro intermediate) typically precipitates as a yellow/orange solid. Filter and wash with water. If oil forms, extract with EtOAc.
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Step 2: Nitro Reduction
Objective: Reveal the C4-amine.
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Reactants: Nitro intermediate (from Step 1), 10% Pd/C (5 wt% loading).
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Solvent: Methanol or Ethanol.
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Protocol:
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Suspend the nitro intermediate in MeOH under Nitrogen.
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Add Pd/C catalyst carefully (pyrophoric risk).
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Purge with Hydrogen gas (balloon pressure or 1-3 bar in autoclave).
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Stir at Room Temperature for 2–6 hours. The yellow color of the nitro compound will fade to colorless/pale brown.
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Filtration: Filter through a Celite pad to remove Pd/C.
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Isolation: Concentrate the filtrate in vacuo.
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Purification: Recrystallize from EtOAc/Heptane or MTBE if necessary. For high purity, convert to HCl salt: dissolve in EtOH, add HCl/dioxane, and filter the precipitate.
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Analytical Characterization Standards
To validate the identity and purity of the synthesized material, the following criteria must be met.
| Method | Expected Signal / Observation | Interpretation |
| HPLC (UV 254 nm) | Single peak, RT dependent on gradient (Polar) | Purity >98% required for biological assays. |
| LC-MS (ESI+) | [M+H]⁺ = 193.15 m/z | Confirms molecular weight. Watch for [M+2H]²⁺ at 97.1 due to di-basic nature. |
| ¹H NMR (DMSO-d₆) | δ ~8.0 (s, 1H, Py-H2), δ ~7.8 (d, 1H, Py-H6), δ ~6.6 (d, 1H, Py-H5), δ ~5.8 (s, 2H, NH₂) | Diagnostic: The broad singlet at ~5.8 ppm confirms the reduction of NO₂ to NH₂. |
Handling, Stability, and Safety
Storage Conditions
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Oxidation Sensitivity: Aminopyridines can darken upon exposure to air (oxidation to N-oxides or azo-dimers). Store under Argon or Nitrogen .
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Hygroscopicity: The free base is moderately hygroscopic. Store in a desiccator at 2–8°C .
Safety Hazards
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Skin/Eye Irritant: Like most aminopyridines, this compound is an irritant.
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Neurological Toxicity: 4-Aminopyridine derivatives can block potassium channels. While the piperazine substitution modifies this activity, handle as a potential neurotoxin . Use full PPE (gloves, goggles, fume hood).
References
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Fluorochem. (n.d.). 3-(4-Methylpiperazin-1-yl)pyridin-4-amine Product Sheet. Retrieved from
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ChemicalBook. (2024). 5-(4-Methylpiperazin-1-yl)pyridin-2-amine Chemical Properties and Synthesis. (Used for analogue synthesis logic). Retrieved from
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Kaljurand, I., et al. (2005).[1] "Extension of the Self-Consistent Spectrophotometric Basicity Scale in Acetonitrile to a Full Span of 28 pKa Units." Journal of Organic Chemistry, 70(3), 1019–1028.[1] (Grounding for pyridine pKa shifts).
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University of Regina. (n.d.). pKa Values of Some Piperazines at Different Temperatures. Retrieved from
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MDPI. (2022). Crystal Structure and Interactions of Imatinib Freebase. (Context for kinase inhibitor structural motifs). Retrieved from
